Lipophilicity (LogP) Differentiation: Bromo Analog Exhibits Higher Calculated LogP than Chloro Congener
The calculated octanol-water partition coefficient (LogP) for 2-(2-bromo-6-fluorophenyl)nicotinonitrile is 3.52, compared to 3.41 for the direct chloro analog 2-(2-chloro-6-fluorophenyl)nicotinonitrile . This +0.11 LogP differential corresponds to an approximately 1.3-fold increase in theoretical membrane partitioning, a magnitude relevant for optimizing blood-brain barrier penetration and cellular uptake in central nervous system-targeted programs .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.52 |
| Comparator Or Baseline | 2-(2-Chloro-6-fluorophenyl)nicotinonitrile: 3.41 |
| Quantified Difference | +0.11 LogP units (bromo vs. chloro) |
| Conditions | In silico calculated LogP (method unspecified; values from vendor/aggregator databases) |
Why This Matters
LogP differences of ≥0.1 units can materially alter predicted pharmacokinetic parameters and cellular permeability, making this compound preferentially selectable when higher lipophilicity is required for target engagement or central nervous system exposure.
